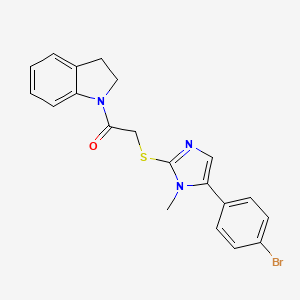
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18BrN3OS and its molecular weight is 428.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure
The compound can be structurally represented as follows:
This structure features an imidazole ring, a bromophenyl group, and an indoline moiety, which are known to contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.
- Minimum Inhibitory Concentration (MIC) :
The biological activity of imidazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and function. The presence of halogen substitutions, such as bromine in this compound, enhances its lipophilicity and facilitates membrane penetration, leading to increased efficacy against pathogens .
Cytotoxicity Studies
In evaluating the safety profile of the compound, cytotoxicity tests were performed on human cell lines, including HEK293 cells.
- Results :
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, comparisons can be made with other imidazole derivatives:
| Compound Name | Structure | MIC (MRSA) | Cytotoxicity (HEK293) |
|---|---|---|---|
| Compound A | Structure A | ≤0.25 µg/mL | Low |
| Compound B | Structure B | 16 µg/mL | Moderate |
| Target Compound | Structure | ≤0.25 µg/mL | Low |
Study 1: Antimicrobial Screening
A recent screening campaign evaluated a library of imidazole derivatives for their antimicrobial properties. The target compound was highlighted for its remarkable activity against MRSA and C. neoformans, outperforming many analogs in terms of potency and selectivity .
Study 2: Structural Optimization
Research focused on modifying the indole and imidazole components to enhance biological activity. Variants with different substitutions were synthesized and tested, revealing that halogenated derivatives consistently exhibited superior antimicrobial effects while maintaining low toxicity profiles .
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-23-18(15-6-8-16(21)9-7-15)12-22-20(23)26-13-19(25)24-11-10-14-4-2-3-5-17(14)24/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESVBXQJGQNZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














